Asapiprant is a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). [, ] It is classified as a drug-like molecule due to its ability to modulate biological targets and its potential therapeutic applications. [] Asapiprant has emerged as a valuable tool in scientific research, particularly in investigations related to inflammatory processes, infectious diseases, and respiratory illnesses. [, , ]
Asapiprant exerts its effects by selectively binding to and blocking the DP1 receptor. [, , ] This receptor is activated by prostaglandin D2 (PGD2), a lipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and immune regulation. [, , ] By antagonizing DP1, asapiprant disrupts PGD2 signaling, thereby modulating downstream effects such as immune cell recruitment, cytokine production, and vascular permeability. [, ]
Infectious Diseases: Studies have explored the potential of asapiprant as a host-directed therapy for infectious diseases like pneumonia caused by Streptococcus pneumoniae. [] In preclinical models, asapiprant treatment following pulmonary infection led to reduced systemic bacterial spread, improved disease severity, and increased survival rates. [] These protective effects were linked to enhanced antimicrobial activity in neutrophils, increased reactive oxygen species production in lung macrophages, and improved pulmonary barrier integrity. []
COVID-19: Research suggests a potential role for asapiprant in mitigating the severity of COVID-19, particularly in older individuals. [, , ] Studies in mouse models indicated that blocking the DP1 receptor, either genetically or pharmacologically with asapiprant, protected aged mice from severe disease outcomes. [] These findings suggest that the PGD2/DP1 pathway may be a viable therapeutic target for age-related COVID-19 severity. []
Allergic Airway Inflammation: Asapiprant has been investigated as a potential treatment for allergic airway diseases such as asthma and allergic rhinitis. [, ] Preclinical studies have shown that DP1 antagonists, including asapiprant, can reduce airway inflammation and hyperresponsiveness in animal models. [, ]
Drug-Drug Interaction Studies: Research has identified asapiprant as a moderate inhibitor of cytochrome P450 2C9 (CYP2C9), an enzyme involved in drug metabolism. [] This finding highlights the importance of considering potential drug-drug interactions when asapiprant is co-administered with medications metabolized by CYP2C9. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2